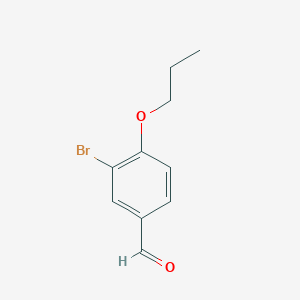

3-Bromo-4-propoxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-propoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h3-4,6-7H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDCNBZVVXWZSQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406380 | |

| Record name | 3-bromo-4-propoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865138-64-3 | |

| Record name | 3-bromo-4-propoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Optimization for 3 Bromo 4 Propoxybenzaldehyde

Primary Synthetic Routes: Bromination of 4-Propoxybenzaldehyde (B1265824)

The direct bromination of 4-propoxybenzaldehyde is the most straightforward approach to obtaining 3-Bromo-4-propoxybenzaldehyde. This transformation can be accomplished using different brominating agents, primarily elemental bromine (Br₂) and N-Bromosuccinimide (NBS), each with its own set of reaction conditions and considerations.

The use of molecular bromine (Br₂) is a classic and effective method for the bromination of activated aromatic rings like 4-propoxybenzaldehyde. The reaction proceeds via an electrophilic aromatic substitution mechanism. While Br₂ itself can be reactive enough with highly activated substrates, the reaction is often facilitated by a catalyst to enhance the electrophilicity of the bromine.

The reaction is typically performed in a suitable organic solvent that can dissolve the starting material and is inert to the reaction conditions. Control of the stoichiometry of bromine is important to prevent the formation of di-brominated byproducts. The reaction may be carried out in the presence of an acid scavenger to neutralize the hydrogen bromide (HBr) gas that is formed as a byproduct.

A related patented process describes the bromination of substituted benzaldehydes where the reaction is initiated with a less than stoichiometric amount of bromine. The reaction is then completed using the hydrobromic acid generated in situ along with an oxidizing agent like hydrogen peroxide to form more bromine, which then continues the bromination. google.com

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for bromination. wikipedia.orgorganic-chemistry.org It is a crystalline solid, making it easier and safer to handle compared to the highly volatile and corrosive liquid bromine. masterorganicchemistry.com NBS serves as a source of electrophilic bromine, and its use in the bromination of aromatic compounds is well-established. wikipedia.orgcommonorganicchemistry.com For the synthesis of this compound, NBS offers a milder alternative to Br₂, often leading to higher selectivity and cleaner reactions.

The reaction with NBS is typically carried out in an anhydrous organic solvent such as dichloromethane (B109758). The choice of solvent is crucial as it can influence the reactivity and selectivity of the bromination. The reaction is often performed at controlled temperatures, ranging from 0 °C to room temperature, to manage the reaction rate and minimize side reactions.

Table 1: Comparison of Brominating Agents for the Synthesis of this compound

| Brominating Agent | Form | Key Advantages | Common Conditions |

| **Bromine (Br₂) ** | Liquid | High reactivity, cost-effective | Inert solvent, often with a Lewis acid catalyst |

| N-Bromosuccinimide (NBS) | Solid | Easier handling, higher selectivity | Anhydrous dichloromethane, controlled temperature (0-25°C) |

Catalytic Systems in this compound Synthesis

Catalysts play a pivotal role in the electrophilic bromination of aromatic compounds by enhancing the electrophilic character of the bromine species, thereby accelerating the reaction rate and often improving selectivity.

Lewis acids such as ferric chloride (FeCl₃) and aluminum chloride (AlCl₃) are commonly employed as catalysts in electrophilic aromatic bromination. These catalysts function by polarizing the Br-Br bond in molecular bromine or by activating the bromine in NBS, making it a more potent electrophile. This enhanced electrophilicity allows the reaction to proceed more efficiently, even with less activated substrates.

In the context of synthesizing this compound, the addition of a catalytic amount of a Lewis acid can lead to higher yields and shorter reaction times. The catalyst loading is a key variable, typically in the range of 5-10 mol%, and needs to be optimized to balance reactivity with the potential for side reactions.

Solvent Effects and Reaction Temperature Optimization

The selection of an appropriate solvent and the optimization of the reaction temperature are critical parameters for a successful and efficient synthesis of this compound.

The solvent not only dissolves the reactants but can also influence the reaction's rate and selectivity. For the bromination of 4-propoxybenzaldehyde, non-polar, aprotic solvents like dichloromethane or chloroform (B151607) are commonly used. These solvents are generally inert under the reaction conditions. Studies on the bromination of other aromatic ketones have shown that dichloromethane can be an excellent choice, leading to high selectivity for the monobrominated product. researchgate.net The polarity of the solvent can affect the stability of the intermediates in the electrophilic substitution pathway.

Reaction temperature is another crucial factor that must be carefully controlled. The bromination is typically conducted at a controlled temperature, often between 0 °C and 25 °C, to manage the exothermic nature of the reaction and to prevent over-bromination or other side reactions. Lower temperatures generally favor higher selectivity, while higher temperatures can increase the reaction rate. However, excessively high temperatures may lead to a decrease in yield due to decomposition or the formation of unwanted byproducts. researchgate.net The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining high selectivity and yield. nih.gov

Table 2: Summary of Reaction Parameters and their Effects

| Parameter | Typical Range/Options | Effect on Synthesis |

| Catalyst Loading | 5-10 mol% | Affects reaction rate; higher loading can increase side products. |

| Reaction Time | 2-6 hours | Needs to be sufficient for completion; prolonged time can lead to byproducts. |

| Solvent | Dichloromethane, Chloroform | Influences solubility and reaction selectivity. researchgate.net |

| Temperature | 0-25 °C | Controls reaction rate and selectivity; prevents side reactions. |

Process Intensification and Scalability Considerations for this compound Synthesis

Process intensification in chemical manufacturing refers to the development of novel equipment and techniques that lead to substantially smaller, cleaner, and more energy-efficient technologies. aiche.org The goal is to achieve dramatic improvements over traditional batch processing by decreasing the equipment-size-to-production-capacity ratio, lowering energy consumption, and minimizing waste. aiche.org For the synthesis of this compound, these principles can be applied to enhance production efficiency, safety, and cost-effectiveness.

While extensive literature on the continuous flow synthesis of this compound is not widely available, the application of this technology is well-documented for structurally similar aldehydes and related organic transformations. nih.govresearchgate.net Continuous flow chemistry offers significant advantages over conventional batch methods, particularly for reactions like bromination and etherification, which are central to the synthesis of this compound.

In a hypothetical continuous flow setup for the synthesis of this compound, reactants would be pumped through a network of tubes and mixed at specific points, passing through heated or cooled zones to control the reaction. This approach provides superior control over reaction parameters. Key benefits include:

Enhanced Heat Transfer: The high surface-area-to-volume ratio in flow reactors allows for rapid and efficient heat dissipation, which is critical for controlling highly exothermic reactions like aromatic bromination.

Precise Control: Parameters such as residence time, temperature, and stoichiometry can be controlled with high precision, leading to higher yields, improved selectivity, and the suppression of side products like dibrominated derivatives.

Rapid Optimization: The steady-state nature of flow reactors allows for rapid screening of reaction conditions, accelerating process development.

| Parameter | Traditional Batch Reactor | Continuous Flow Reactor | Advantage of Continuous Flow |

|---|---|---|---|

| Reaction Volume | Large (liters to cubic meters) | Small (microliters to milliliters) | Enhanced safety and control. |

| Heat Transfer | Limited by surface area | Excellent due to high surface-area-to-volume ratio | Superior temperature control, preventing side reactions. |

| Reaction Time | Hours | Seconds to minutes researchgate.net | Increased throughput and productivity. |

| Process Control | Difficult to precisely control mixing and temperature gradients | Precise control over residence time, temperature, and stoichiometry | Higher consistency, yield, and purity. nih.gov |

Automation is a key component of modern chemical production and process intensification. In the synthesis of this compound, automated systems can be integrated with both batch and continuous flow reactors to ensure high levels of precision, reproducibility, and efficiency.

An automated production system would typically involve computer-controlled modules for various operations. For instance, in the bromination of 4-propoxybenzaldehyde, an automated system would precisely dose the N-bromosuccinimide (NBS) or liquid bromine at a controlled rate, maintaining the optimal temperature to prevent overheating and byproduct formation. In-line analytical tools, such as infrared (IR) or Raman spectroscopy, could monitor the reaction in real-time, allowing for automated adjustments to maintain optimal conditions and determine the reaction endpoint. This reduces the need for manual sampling and offline analysis, streamlining the entire process.

| Automated Function | Description | Impact on Synthesis |

|---|---|---|

| Reagent Dosing | Automated pumps and mass flow controllers deliver precise amounts of reactants (e.g., 4-propoxybenzaldehyde, bromine). | Ensures accurate stoichiometry, minimizes waste, and improves reaction selectivity. |

| Temperature & Pressure Control | Automated heating/cooling loops and pressure regulators maintain setpoints. | Enhances safety and reaction performance, especially for exothermic or pressure-sensitive steps. |

| Process Analytical Technology (PAT) | In-line sensors (e.g., spectroscopy) monitor reactant conversion and product formation in real-time. | Allows for dynamic control, process optimization, and ensures consistent product quality. |

| Data Logging & Control | A central control unit records all process parameters and can execute pre-programmed sequences. | Improves process understanding, facilitates regulatory compliance, and enables unattended operation. |

Exploration of Alternative Synthetic Pathways for this compound

While the direct bromination of 4-propoxybenzaldehyde is a common method for synthesizing this compound, several alternative pathways exist. These routes may offer advantages in terms of starting material availability, cost, or the ability to circumvent issues related to regioselectivity and purification.

Pathway 1: Synthesis from 4-Hydroxybenzaldehyde (B117250)

This two-step pathway begins with a different, readily available precursor and introduces the functional groups in a different order.

Bromination of 4-Hydroxybenzaldehyde: The first step involves the selective bromination of 4-hydroxybenzaldehyde to produce 3-bromo-4-hydroxybenzaldehyde (B1265673). An improved method for this transformation utilizes bromine in the presence of hydrogen peroxide within a chlorohydrocarbon solvent at low temperatures (e.g., 0 °C), which simplifies the process and increases the yield of the target product. google.com

Williamson Ether Synthesis: The resulting 3-bromo-4-hydroxybenzaldehyde is then subjected to O-alkylation. This reaction is typically carried out by treating the phenol (B47542) with a propylating agent, such as 1-bromopropane (B46711), in the presence of a weak base like potassium carbonate in a polar aprotic solvent (e.g., DMF). prepchem.com This step introduces the propoxy group to yield the final product, this compound.

| Step | Starting Material | Key Reagents | Product |

|---|---|---|---|

| 1. Bromination | 4-Hydroxybenzaldehyde | Bromine, Hydrogen Peroxide, Chlorohydrocarbon google.com | 3-Bromo-4-hydroxybenzaldehyde |

| 2. Propoxylation | 3-Bromo-4-hydroxybenzaldehyde | 1-Bromopropane, Potassium Carbonate, DMF prepchem.com | This compound |

Pathway 2: Synthesis from 4-Hydroxybenzonitrile (B152051)

This pathway utilizes a different functional group, a nitrile, which is later converted to the required aldehyde. This can alter the reactivity and selectivity of the intermediate steps. This approach is based on established methodologies for preparing similar compounds. researchgate.net

Bromination of 4-Hydroxybenzonitrile: The commercially available 4-hydroxybenzonitrile is first brominated at the position ortho to the hydroxyl group to yield 3-bromo-4-hydroxybenzonitrile (B56826).

O-Alkylation (Propoxylation): The hydroxyl group of 3-bromo-4-hydroxybenzonitrile is then converted to a propoxy group using a propyl halide and a base, resulting in the formation of 3-bromo-4-propoxybenzonitrile. researchgate.net

Nitrile Reduction: The final step involves the selective reduction of the nitrile group to an aldehyde. A common reagent for this transformation is Diisobutylaluminium hydride (DIBAL-H), which can effectively perform the reduction at low temperatures, followed by an aqueous workup to yield this compound.

| Step | Starting Material | Key Reagents/Process | Product |

|---|---|---|---|

| 1. Bromination | 4-Hydroxybenzonitrile | Brominating Agent (e.g., Br₂) | 3-Bromo-4-hydroxybenzonitrile |

| 2. Propoxylation | 3-Bromo-4-hydroxybenzonitrile | Propyl Halide, Base researchgate.net | 3-Bromo-4-propoxybenzonitrile |

| 3. Reduction | 3-Bromo-4-propoxybenzonitrile | DIBAL-H followed by hydrolysis | This compound |

Synthesis and Characterization of Derivatives and Analogues of 3 Bromo 4 Propoxybenzaldehyde

Structural Modification at the Aldehyde Group

The aldehyde functional group is a versatile site for a variety of chemical transformations, including the formation of imines, carboxylic acids, and alcohols.

The reaction of 3-bromo-4-propoxybenzaldehyde with primary amines leads to the formation of imine derivatives, also known as Schiff bases. This condensation reaction typically involves refluxing the aldehyde with an amine in a suitable solvent like ethanol (B145695). nih.gov For instance, the reaction of substituted benzaldehydes with various aromatic amines can be achieved by dissolving the reactants in a small amount of ethanol and triturating them at room temperature. researchgate.net The resulting crystalline Schiff base can then be collected by filtration and purified by recrystallization. researchgate.net

These imine derivatives are of interest for their potential biological activities and as ligands in coordination chemistry. nih.gov The formation of the imine bond (C=N) is a key step in the synthesis of many biologically active compounds. nih.govjmchemsci.com

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

The oxidation to 3-bromo-4-propoxybenzoic acid can be accomplished using common oxidizing agents such as potassium permanganate (B83412) or chromium trioxide. This transformation converts the aldehyde into a more electron-withdrawing carboxyl group, which can significantly alter the molecule's chemical and physical properties.

Conversely, reduction of the aldehyde yields (3-bromo-4-propoxyphenyl)methanol. This can be achieved using reducing agents like sodium borohydride (B1222165) in an alcohol solvent such as methanol (B129727). chemicalbook.com The general procedure involves adding sodium borohydride portion-wise to a cooled solution of the aldehyde in methanol, followed by stirring at room temperature. chemicalbook.com After quenching the reaction with water and extraction with an organic solvent, the alcohol product can be purified by column chromatography. chemicalbook.com

Table 1: Modifications at the Aldehyde Group

| Derivative Type | Product | General Reaction | Reagents & Conditions |

|---|---|---|---|

| Imine (Schiff Base) | N-(3-Bromo-4-propoxybenzylidene)amine | Condensation | Primary amine, ethanol, reflux nih.gov |

| Carboxylic Acid | 3-Bromo-4-propoxybenzoic acid | Oxidation | Potassium permanganate or chromium trioxide |

| Alcohol | (3-Bromo-4-propoxyphenyl)methanol | Reduction | Sodium borohydride, methanol chemicalbook.com |

Structural Modification at the Bromine Position

The bromine atom on the aromatic ring is a key site for introducing further molecular diversity through substitution reactions.

Analogues of this compound with different halogen atoms at the 3-position have been synthesized. For example, 3-chloro-4-propoxybenzaldehyde (B1275944) is a known compound used as an intermediate in organic synthesis. chemimpex.commatrixscientific.com Similarly, 3-fluoro-4-propoxybenzaldehyde (B1398802) is another available analogue. bldpharm.com The synthesis of these compounds often starts from a different precursor, such as 3-fluoro-4-hydroxybenzaldehyde (B106929), which can then be propoxylated. chemicalbook.comprepchem.com The synthesis of 3-fluoro-4-hydroxybenzaldehyde itself can be achieved from 2-fluorophenol. prepchem.com

The bromine atom can be replaced with a variety of other functional groups using palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org This method can be used to introduce alkynyl groups at the 3-position, significantly extending the molecular framework. The reactivity of aryl halides in Sonogashira coupling generally follows the order I > Br > Cl. wikipedia.orgnrochemistry.com

Suzuki Coupling: The Suzuki reaction couples the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This is a versatile method for creating new carbon-carbon bonds and introducing a wide range of alkyl or aryl substituents.

Cyanation: The bromine atom can also be replaced by a cyano group. This transformation introduces a nitrile functionality, which can be a precursor for other functional groups like carboxylic acids or amines. For example, the synthesis of 3-bromo-4-isobutyloxy-phenyl carbothioamide starts from 4-hydroxybenzonitrile (B152051) which is first brominated and then alkylated. researchgate.net

Table 2: Modifications at the Bromine Position

| Modification Type | Resulting Analogue/Derivative | General Reaction Type | Key Reagents |

|---|---|---|---|

| Halogen Exchange | 3-Chloro-4-propoxybenzaldehyde | (Often from different starting material) | - |

| Halogen Exchange | 3-Fluoro-4-propoxybenzaldehyde | (Often from different starting material) | - |

| C-C Bond Formation | 3-Alkynyl-4-propoxybenzaldehyde | Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base wikipedia.orgorganic-chemistry.org |

| C-C Bond Formation | 3-Aryl/Alkyl-4-propoxybenzaldehyde | Suzuki Coupling | Boronic acid/ester, Pd catalyst, base |

| Functional Group Interconversion | 3-Cyano-4-propoxybenzaldehyde | Cyanation | Cyanide source, catalyst |

Structural Modification at the Propoxy Group

Modification of the propoxy group allows for the synthesis of a series of 4-alkoxy analogues. This is typically achieved by starting with the precursor 3-bromo-4-hydroxybenzaldehyde (B1265673) and performing an alkylation reaction (Williamson ether synthesis). nih.govsigmaaldrich.com In this reaction, the hydroxyl group is deprotonated by a base, such as potassium carbonate, to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., 1-bromopropane (B46711) for the propoxy group, or other alkyl halides for different alkoxy groups). prepchem.com

For example, the synthesis of 3-bromo-5-methoxy-4-propoxybenzaldehyde (B1271231) was achieved by reacting 5-bromovanillin (B1210037) (which has a hydroxyl group) with bromopropane in the presence of potassium carbonate in DMF. prepchem.com This general strategy can be applied to synthesize a library of compounds with varying alkyl chain lengths or structures at the 4-position, allowing for systematic studies of structure-activity relationships.

Analogues with Different Alkoxy Chains (e.g., 3-Bromo-4-isopropoxybenzaldehyde)

The synthesis of analogues with varied alkoxy chains from this compound allows for the investigation of how the size and branching of the alkoxy group influence the molecule's properties. A key example is the synthesis of 3-bromo-4-isopropoxybenzaldehyde.

The general synthetic approach involves the etherification of a suitably substituted 4-hydroxybenzaldehyde (B117250). For instance, the synthesis of 3-bromo-4-isopropoxy-5-methoxybenzaldehyde (B1269262) is achieved by reacting 5-bromovanillin with 2-bromopropane. chemicalbook.com This reaction highlights a common strategy where a precursor with the desired bromine and other substitutions is treated with an appropriate alkyl halide to introduce the new alkoxy chain.

| Precursor | Reagent | Product |

| 5-Bromovanillin | 2-Bromopropane | 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde chemicalbook.com |

| 4-Hydroxybenzaldehyde | Isopropyl Halide (e.g., Isopropyl Bromide) | 4-Isopropoxybenzaldehyde nih.gov |

This table showcases examples of precursors and reagents used to synthesize benzaldehyde (B42025) analogues with different alkoxy chains.

Analogues with Substituted Alkoxy Chains (e.g., 4-(3-bromopropoxy)benzaldehyde)

Introducing substituents onto the alkoxy chain itself offers another layer of molecular diversity. A prominent example is 4-(3-bromopropoxy)benzaldehyde (B106765), which features a bromine atom on the propoxy chain. chemsrc.comsigmaaldrich.comchemicalbook.comclearsynth.com This terminal bromine provides a reactive handle for further synthetic transformations.

The synthesis of such analogues typically involves the reaction of a hydroxybenzaldehyde with a dihaloalkane. For example, 4-(3-bromopropoxy)benzaldehyde can be synthesized from 4-hydroxybenzaldehyde and 1,3-dibromopropane. chemsrc.com This reaction must be carefully controlled to favor mono-alkylation over di-alkylation, where the dihaloalkane reacts with two molecules of the hydroxybenzaldehyde.

Table 2: Synthesis of Benzaldehyde Analogues with Substituted Alkoxy Chains

| Starting Material | Reagent | Product |

|---|---|---|

| 4-Hydroxybenzaldehyde | 1,3-Dibromopropane | 4-(3-Bromopropoxy)benzaldehyde chemsrc.com |

This table provides examples of starting materials and reagents for the synthesis of benzaldehyde analogues with substituted alkoxy chains.

The presence of the additional reactive site on the alkoxy chain, such as the bromine in 4-(3-bromopropoxy)benzaldehyde, opens up possibilities for creating more complex molecules, including polymers and macrocycles.

Poly-substituted Benzaldehyde Derivatives Derived from this compound (e.g., 3-Bromo-5-methoxy-4-propoxybenzaldehyde)

The aromatic ring of this compound can be further functionalized to create poly-substituted derivatives. An illustrative example is the synthesis of 3-bromo-5-methoxy-4-propoxybenzaldehyde. prepchem.comcymitquimica.com

A common synthetic route to this compound starts from 5-bromovanillin, which already contains the bromo and methoxy (B1213986) groups at the desired positions. The propoxy group is then introduced via a Williamson ether synthesis by reacting 5-bromovanillin with bromopropane in the presence of a base like potassium carbonate. prepchem.com This method allows for the regioselective introduction of the propoxy group, yielding the target poly-substituted benzaldehyde. A high yield of 95% has been reported for this specific synthesis. prepchem.com

Derivatives such as 3-bromo-5-methoxy-4-propoxybenzaldehyde oxime have also been synthesized and characterized, further expanding the chemical space of these poly-substituted compounds. sigmaaldrich.com

Synthesis of Heterocyclic Compounds Incorporating this compound Moiety (e.g., pyranopyrazoles)

The aldehyde functional group of this compound serves as a key synthon for the construction of various heterocyclic ring systems. While specific examples directly utilizing this compound for the synthesis of pyranopyrazoles were not found in the provided search results, the general reactivity of substituted benzaldehydes in multicomponent reactions to form heterocyclic structures is well-established.

For instance, the synthesis of other heterocyclic systems, such as isothiazoles, demonstrates the utility of brominated aromatic compounds in building complex ring structures. The synthesis of 3-bromo-4-phenylisothiazole-5-carboxylic acid involves the reaction of 3-bromo-4-phenylisothiazole-5-carboxamide with sodium nitrite (B80452) in trifluoroacetic acid, yielding the carboxylic acid in excellent yield. mdpi.com This highlights how a bromo-substituted aromatic core can be a precursor to functionalized heterocyclic compounds.

Similarly, the synthesis of hydrazone Schiff bases, such as (E)-N'-(4-Bromobenzylidene)-3-methoxybenzohydrazide monohydrate, showcases the condensation reaction of a bromo-substituted benzaldehyde with a hydrazide. fupress.net These reactions underscore the potential of this compound to act as a building block for a wide array of heterocyclic compounds through various condensation and cyclization reactions.

Structure-Reactivity Relationship Studies of this compound Derivatives

The electronic and steric effects of the substituents on the benzaldehyde ring significantly influence the reactivity of the molecule. In this compound, the bromine atom at the 3-position exerts a notable steric hindrance. This steric bulk can direct the approach of incoming reagents, influencing the regioselectivity of reactions involving the aromatic ring.

These structure-reactivity relationships are crucial for predicting the outcome of chemical transformations and for designing new synthetic routes to more complex molecules based on the this compound scaffold.

Advanced Analytical and Spectroscopic Characterization Techniques for 3 Bromo 4 Propoxybenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as multidimensional NMR experiments, a complete picture of the atomic arrangement in 3-Bromo-4-propoxybenzaldehyde can be assembled.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to each type of proton in the molecule. The aldehydic proton is the most deshielded, appearing as a singlet at approximately δ 9.85 ppm. The aromatic region displays a characteristic splitting pattern for the three protons on the benzene (B151609) ring, typically observed between δ 6.87 and δ 7.87 ppm. The propoxy group gives rise to three distinct signals: a triplet for the terminal methyl protons (CH₃) around δ 1.05 ppm, a sextet for the methylene (B1212753) protons adjacent to the methyl group (-CH₂-CH₃) around δ 1.88 ppm, and a triplet for the methylene protons attached to the oxygen atom (-OCH₂-) at approximately δ 3.95 ppm, with a coupling constant (J) of about 6.5 Hz. koreascience.or.kr

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aldehyde (CHO) | ~9.85 | Singlet | - |

| Aromatic (H-2) | ~8.05 | Doublet | ~2.2 |

| Aromatic (H-6) | ~7.85 | Doublet of doublets | ~8.6, 2.2 |

| Aromatic (H-5) | ~7.00 | Doublet | ~8.6 |

| Propoxy (-OCH₂-) | ~3.95 | Triplet | ~6.5 |

| Propoxy (-CH₂-CH₃) | ~1.88 | Sextet | ~7.4 |

Note: Predicted values are based on spectral data of analogous compounds and established substituent effects.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is highly deshielded and appears at the downfield end of the spectrum, typically around δ 190-191 ppm. The aromatic carbons exhibit signals in the range of δ 110-160 ppm. The carbon atom bearing the bromine (C-3) is expected around δ 112 ppm, while the carbon attached to the propoxy group (C-4) would be significantly deshielded to about δ 160 ppm. The remaining aromatic carbons (C-1, C-2, C-5, C-6) can be assigned based on their electronic environment and coupling patterns. The carbons of the propoxy group appear in the upfield region, with the -OCH₂- carbon at approximately δ 70 ppm, the central -CH₂- at about δ 22 ppm, and the terminal -CH₃ at around δ 10 ppm. ias.ac.inrsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (C=O) | ~190.5 |

| Aromatic (C-4) | ~160.0 |

| Aromatic (C-2) | ~134.0 |

| Aromatic (C-1) | ~130.0 |

| Aromatic (C-6) | ~129.5 |

| Aromatic (C-5) | ~114.5 |

| Aromatic (C-3) | ~112.0 |

| Propoxy (-OCH₂) | ~70.0 |

| Propoxy (-CH₂-CH₃) | ~22.5 |

Note: Predicted values are based on spectral data of analogous compounds and established substituent effects.

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. researchgate.netscience.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent protons in the propoxy chain (-OCH₂-CH₂-CH₃) and between the coupled aromatic protons. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal (e.g., from the propoxy chain and the aromatic ring) to its corresponding carbon signal. youtube.comsdsu.edu

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would show a characteristic molecular ion peak [M]⁺ and an [M+2]⁺ peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br). miamioh.edu The nominal molecular weight is 243.11 g/mol , and GC-MS analysis shows a molecular ion peak at m/z 243 (M⁺). koreascience.or.kr

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₁₀H₁₁BrO₂). Predicted HRMS data for the [M+H]⁺ ion is 243.00153. nih.gov

The fragmentation pattern would likely involve the loss of the propoxy group or parts of it, such as the propyl radical (C₃H₇) or propene (C₃H₆), and the loss of the formyl group (CHO) or carbon monoxide (CO). Alpha-cleavage next to the carbonyl group could lead to the loss of a hydrogen radical.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment |

|---|---|

| 242/244 | [M]⁺ |

| 214/216 | [M - CO]⁺ |

| 213/215 | [M - CHO]⁺ |

| 200/202 | [M - C₃H₇]⁺ |

| 199/201 | [M - C₃H₈]⁺ |

Note: The presence of bromine isotopes will result in doublet peaks for bromine-containing fragments.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy probes the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows a strong, characteristic absorption band for the carbonyl (C=O) stretch of the aldehyde at approximately 1689 cm⁻¹. Other notable peaks include the aromatic C-H stretching around 3093 cm⁻¹, aliphatic C-H stretching of the propoxy group just below 3000 cm⁻¹, C-O stretching of the ether linkage, and a band corresponding to the C-Br stretch at a lower frequency, around 550 cm⁻¹. koreascience.or.kr

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=O stretching vibration in substituted benzaldehydes is also Raman active and typically appears in the range of 1680-1710 cm⁻¹. ias.ac.inniscpr.res.in The symmetric breathing mode of the benzene ring is expected to give a strong Raman signal. The C-Br stretch would also be observable in the low-frequency region.

Table 4: Key Vibrational Frequencies for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | ~3093 koreascience.or.kr | ~3070 |

| Aliphatic C-H Stretch | ~2880-2970 | ~2880-2970 |

| Carbonyl (C=O) Stretch | ~1689 koreascience.or.kr | ~1690-1700 royalsocietypublishing.org |

| Aromatic C=C Stretch | ~1580-1600 | ~1580-1600 |

| C-O (Ether) Stretch | ~1250 | ~1250 |

Note: Raman frequencies are predicted based on data for analogous compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Benzaldehyde (B42025) and its derivatives exhibit characteristic absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions of the aromatic system and the conjugated carbonyl group typically result in strong absorptions. The n → π* transition of the carbonyl group is generally weaker and appears at a longer wavelength. masterorganicchemistry.com

For this compound, the presence of the electron-donating propoxy group and the electron-withdrawing (by induction) but also conjugating bromine atom will influence the position and intensity of these absorption bands. The propoxy group, acting as an auxochrome, is expected to cause a bathochromic (red) shift of the π → π* transition compared to unsubstituted benzaldehyde. The bromine atom can also cause a red shift in the absorption spectrum. nih.govresearchgate.net The UV-Vis spectrum of the related 4-propoxybenzaldehyde (B1265824) in acetonitrile (B52724) shows absorption maxima at 218 nm and 274 nm. ukm.my It is expected that this compound will have absorption maxima at slightly longer wavelengths due to the contribution of the bromine substituent.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-propoxybenzaldehyde |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides unequivocal proof of a molecule's connectivity and conformation, and offers deep insights into the intermolecular interactions that govern the packing of molecules in the crystal lattice. For this compound and its derivatives, X-ray crystallography can elucidate the spatial orientation of the bromo, propoxy, and aldehyde substituents on the benzene ring, and reveal the nature of the non-covalent forces that dictate the supramolecular architecture.

While a specific crystal structure for this compound is not publicly available in crystallographic databases, extensive research on closely related substituted benzaldehydes provides a strong basis for understanding its likely solid-state characteristics. The interplay of weak intermolecular forces such as carbon-hydrogen bonding to oxygen (C–H⋯O), halogen bonding, and π–π stacking interactions are known to be dominant in the crystal packing of such compounds. iucr.orgnih.govrsc.org

Detailed crystallographic data is available for several derivatives of 3-bromo-4-methoxybenzaldehyde, a close structural analog of this compound. These derivatives, often formed through reactions of the aldehyde group, provide a valuable window into the preferred geometry and intermolecular interactions of the 3-bromo-4-alkoxybenzoyl moiety.

For instance, the crystal structure of N′-(3-Bromo-4-methoxybenzylidene)nicotinohydrazide monohydrate reveals a monoclinic crystal system with the space group P21/c. nih.gov In this structure, the molecule adopts an E conformation about the C=N bond, and the crystal packing is stabilized by a network of O–H⋯O, O–H⋯N, and N–H⋯O hydrogen bonds involving a lattice water molecule. nih.gov Similarly, (E)-3-Bromo-N′-(4-methoxybenzylidene)benzohydrazide methanol (B129727) solvate also crystallizes in a monoclinic system (P 21 /c), with its crystal structure being heavily influenced by O–H⋯O, O–H⋯N, N–H⋯O, and C–H⋯O hydrogen bonds that link the benzohydrazide (B10538) and methanol molecules into chains. iucr.org

Another derivative, 3-Bromo-4-methoxybenzaldehyde 4-nitrophenylhydrazone, crystallizes in the orthorhombic space group Pccn. crystallography.net The analysis of these and other multi-substituted benzaldehyde derivatives consistently highlights the importance of various weak intermolecular interactions in the formation of their supramolecular structures. nih.govrsc.org The presence of the bromine atom in these structures can lead to halogen bonding interactions, which, along with other non-covalent forces, play a crucial role in the stability of the crystal lattice. nih.gov

The substitution of the methoxy (B1213986) group with a more sterically demanding propoxy group in this compound would be expected to influence the crystal packing. The longer, flexible propoxy chain may lead to different intermolecular contacts and potentially a less densely packed structure compared to its methoxy counterpart.

The following table summarizes the crystallographic data for some derivatives of 3-bromo-4-methoxybenzaldehyde, which serve as valuable models for understanding the solid-state structure of this compound.

| Compound | Molecular Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|---|

| N′-(3-Bromo-4-methoxybenzylidene)nicotinohydrazide monohydrate | C₁₄H₁₂BrN₃O₂·H₂O | Monoclinic | P21/c | a = 7.7979(1) Å, b = 12.5678(2) Å, c = 14.9419(3) Å, β = 97.449(1)° | nih.gov |

| (E)-3-Bromo-N′-(4-methoxybenzylidene)benzohydrazide methanol solvate | C₁₅H₁₃BrN₂O₂·CH₄O | Monoclinic | P 2₁/c | a = 13.585(1) Å, b = 6.715(1) Å, c = 18.377(1) Å, β = 104.429(2)° | iucr.org |

| 3-Bromo-4-methoxybenzaldehyde 4-nitrophenylhydrazone | C₁₄H₁₂BrN₃O₃ | Orthorhombic | Pccn | a = 7.28(2) Å, b = 14.678(3) Å, c = 27.368(6) Å, α = β = γ = 90° | crystallography.net |

Computational Chemistry and Theoretical Investigations of 3 Bromo 4 Propoxybenzaldehyde

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the electronic structure and reactivity of molecules. For 3-bromo-4-propoxybenzaldehyde, DFT calculations can map out its fundamental quantum chemical properties, providing a basis for understanding its behavior in chemical reactions.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

In this compound, the HOMO is expected to be primarily localized on the electron-rich benzene (B151609) ring and the oxygen atom of the propoxy group, which act as electron-donating centers. The LUMO is anticipated to be centered on the electron-withdrawing aldehyde group and the carbon-bromine anti-bonding orbital. A smaller HOMO-LUMO energy gap would suggest higher chemical reactivity and a greater ease of electronic excitation.

Table 1: Conceptual Frontier Molecular Orbital Properties for this compound

| Parameter | Description |

| HOMO (Highest Occupied Molecular Orbital) | Represents the electron-donating capacity. Localization is predicted around the propoxy group and the aromatic ring. |

| LUMO (Lowest Unoccupied Molecular Orbital) | Represents the electron-accepting capacity. Localization is predicted on the carbonyl carbon of the aldehyde group. |

| Energy Gap (ΔE = ELUMO - EHOMO) | A key indicator of chemical stability. A smaller gap implies higher reactivity and lower kinetic stability. |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface of this compound would illustrate the regions of varying electrostatic potential.

The most negative potential (electron-rich regions), typically colored red or yellow, would be concentrated around the oxygen atom of the carbonyl group, making it a prime site for electrophilic attack. The oxygen of the propoxy group would also exhibit a negative potential. In contrast, regions of positive potential (electron-poor), colored blue, would be found around the aldehyde proton and the hydrogen atoms of the benzene ring, indicating sites susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer and hyperconjugative interactions between filled (donor) and unfilled (acceptor) orbitals, quantifying their stabilization energy (E(2)).

Table 2: Predicted NBO Interactions and Stabilization Energies for this compound

| Donor NBO (Filled Orbital) | Acceptor NBO (Vacant Orbital) | Interaction Type | Predicted Significance |

| LP (O) of Propoxy Group | π* (C-C) of Benzene Ring | p-π conjugation | High; contributes to electron donation and ring activation. |

| LP (Br) | π* (C-C) of Benzene Ring | p-π conjugation | Moderate; influences the electronic nature of the ring. |

| π (C-C) of Benzene Ring | σ* (C-H) of Aldehyde | Hyperconjugation | Moderate; delocalization from the ring to the substituent. |

| LP (O) of Carbonyl Group | σ* (Adjacent C-C) | Hyperconjugation | High; influences the reactivity of the aldehyde. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein receptor. This method is instrumental in drug discovery for evaluating the binding affinity and mode of a potential drug candidate.

Beyond a simple energy score, docking simulations provide a detailed analysis of the specific interactions between the ligand and the amino acid residues within the receptor's binding pocket.

For this compound, the following interactions would be plausible:

Hydrogen Bonding: The carbonyl oxygen of the aldehyde group can act as a hydrogen bond acceptor with donor residues like Arginine, Lysine, or Serine.

Hydrophobic Interactions: The propyl chain of the propoxy group and the benzene ring can form hydrophobic interactions with nonpolar residues such as Leucine, Isoleucine, and Valine.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen from the protein backbone or specific residues.

Table 3: Plausible Molecular Docking Interactions for this compound with a Hypothetical Receptor

| Ligand Functional Group | Potential Interacting Residue (Example) | Type of Interaction |

| Aldehyde (Carbonyl Oxygen) | Arginine (Arg), Serine (Ser) | Hydrogen Bond (Acceptor) |

| Propoxy Group (Alkyl Chain) | Leucine (Leu), Valine (Val) | Hydrophobic Interaction |

| Benzene Ring | Phenylalanine (Phe), Tryptophan (Trp) | π-π Stacking |

| Bromine Atom | Aspartate (Asp) Carbonyl, Glutamate (Glu) Carbonyl | Halogen Bond |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govyoutube.com This approach is instrumental in drug discovery and development, as it can predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts. nih.govnih.gov

A typical QSAR study involves calculating a variety of molecular descriptors for a set of molecules with known activities. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods are then employed to build a model that correlates these descriptors with the observed biological activity. nih.govresearchgate.net

For the derivatives of this compound, a hypothetical QSAR study would involve synthesizing a series of analogues by modifying the core structure. For instance, the propoxy group could be replaced with other alkoxy groups of varying chain lengths, or the bromo substituent could be moved to other positions or replaced by other halogens. The biological activity of these derivatives against a specific target would be determined experimentally. Subsequently, computational methods would be used to calculate descriptors for each derivative.

Table 1: Hypothetical Molecular Descriptors for QSAR Analysis of this compound Derivatives

| Descriptor Type | Examples | Potential Influence on Activity |

| Electronic | Dipole Moment, Partial Charges, HOMO/LUMO Energies | Governs electrostatic interactions, reaction mechanisms, and charge-transfer processes. |

| Steric | Molecular Volume, Surface Area, Molar Refractivity | Influences how a molecule fits into a binding site. |

| Hydrophobic | LogP, Polar Surface Area (PSA) | Affects solubility, membrane permeability, and hydrophobic interactions with a target. |

| Topological | Connectivity Indices, Shape Indices | Describes the branching and overall shape of the molecule. |

Once a statistically significant QSAR model is developed, it can be used to predict the activity of novel derivatives of this compound before they are synthesized, thus streamlining the discovery process. However, no specific QSAR models for derivatives of this compound have been found in the reviewed literature.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The conformation of a molecule can significantly impact its physical, chemical, and biological properties. For a molecule like this compound, key rotational bonds would include the C-O bond of the propoxy group and the C-C bond connecting the aldehyde group to the benzene ring.

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system. nih.gov An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion. This provides detailed information about the conformational landscape, flexibility, and intermolecular interactions of a molecule. nih.gov

A molecular dynamics simulation of this compound would provide insights into:

Preferred Conformations: Identifying the low-energy conformations of the molecule in different environments (e.g., in a vacuum, in a solvent).

Flexibility: Quantifying the flexibility of the propoxy chain and the aldehyde group.

Solvent Effects: Understanding how the presence of a solvent, such as water, influences the conformational preferences.

Table 2: Key Torsional Angles for Conformational Analysis of this compound

| Torsional Angle | Description | Expected Impact |

| C-C-O-C | Rotation around the ether linkage of the propoxy group. | Determines the orientation of the propyl chain relative to the benzene ring. |

| O-C-C-C | Rotation of the terminal methyl group of the propoxy chain. | Influences the overall shape and volume of the molecule. |

| C-C-C=O | Rotation of the aldehyde group relative to the benzene ring. | Affects the accessibility of the aldehyde for chemical reactions and intermolecular interactions. |

While theoretical studies and computational tools for performing conformational analysis and molecular dynamics simulations are widely available, specific studies detailing these analyses for this compound have not been identified in the surveyed literature. The application of these methods would be crucial in understanding its interaction with biological targets and in the rational design of its derivatives.

Role and Applications in Advanced Organic Synthesis Strategies

Intermediate in the Synthesis of Complex Organic Molecules

3-Bromo-4-propoxybenzaldehyde is a key intermediate in the synthesis of more intricate organic molecules. The aldehyde functional group is readily transformed into a variety of other functionalities through reactions such as oxidation to a carboxylic acid, reduction to an alcohol, or conversion into imines and oximes. ontosight.ai Simultaneously, the bromine atom provides a reactive site for nucleophilic substitution or cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. cymitquimica.com This dual reactivity makes it a valuable precursor for multi-step syntheses where different parts of the molecule need to be elaborated sequentially.

Building Block for Pharmaceutical Intermediates

In the field of medicinal chemistry, this compound functions as a fundamental building block for the creation of pharmaceutical intermediates. bldpharm.com Its structural framework is incorporated into larger, more complex molecules that are investigated for potential therapeutic properties. The specific arrangement of the bromo, propoxy, and aldehyde groups can be crucial for the target molecule's interaction with biological systems. Researchers utilize this compound in drug discovery programs, where it serves as a starting material for synthesizing libraries of new chemical entities to be tested for biological activity.

Precursor in the Synthesis of Agrochemicals

The chemical structure of this compound also makes it a relevant precursor in the agrochemical industry. It is employed in the synthesis of novel compounds designed for crop protection and management. The development of new agrochemicals often involves the creation of molecules with specific functionalities to target pests or regulate plant growth, and this benzaldehyde (B42025) derivative serves as a versatile starting point for such synthetic endeavors.

Component in Specialty Chemical Manufacturing

This compound is utilized in the manufacturing of specialty chemicals and functional materials. These are materials designed for specific, high-performance applications. The unique electronic and steric properties conferred by the bromine and propoxy substituents can be exploited to create materials with tailored optical or electronic characteristics. bldpharm.com Its role as a synthetic intermediate allows for its incorporation into polymers or other advanced materials. bldpharm.com

Synthesis of Dyes and Pigments Precursors

This compound also finds application as a precursor in the synthesis of dyes and pigments. bldpharm.com The aromatic aldehyde structure is a common feature in many chromophores (the part of a molecule responsible for its color). By chemically modifying this compound, chemists can create new organic colorants. The substituents on the benzene (B151609) ring can be used to tune the final color and properties, such as lightfastness and solubility, of the resulting dyes or pigments.

Mechanistic Studies of Biochemical Interactions in Vitro Context

Investigation as a Probe in Biochemical Assays

3-Bromo-4-propoxybenzaldehyde is utilized as a probe in biochemical assays to investigate cellular processes. Its structural features, including a benzaldehyde (B42025) backbone with a bromine atom and a propoxy group, allow it to serve as an intermediate in the synthesis of more complex molecules used in biological studies. In research, it is employed to study enzyme-catalyzed reactions and to explore potential therapeutic properties, acting as a building block in drug discovery. The compound's reactivity and binding affinity are influenced by its substituents, making it a useful tool for probing the activity of various molecular targets.

Mechanisms of Enzyme-Catalyzed Reactions Involving this compound

In the context of enzyme-catalyzed reactions, this compound can act as either a substrate or an inhibitor. The aldehyde group is susceptible to both oxidation and reduction reactions, which can be catalyzed by cellular enzymes. For instance, aldehyde groups can be oxidized to carboxylic acids by enzymes like potassium permanganate (B83412) or reduced to alcohols by reductases. Furthermore, the bromine atom can be displaced through nucleophilic substitution by amino, thiol, or alkoxide groups present in enzyme active sites. These reactions are fundamental to its role as a modulator of enzyme function and are a key aspect of its biological activity.

Modulation of Cellular Pathways (e.g., MAPK and NF-κB signaling pathways)

Research has shown that derivatives of this compound can significantly modulate key cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. A structurally similar compound, 3-bromo-4,5-dihydroxybenzaldehyde (B99904) (BDB), has been shown to suppress the activation of both MAPK and NF-κB signaling in human keratinocytes (HaCaT cells) stimulated with inflammatory agents like TNF-α and IFN-γ. nih.gov

The MAPK superfamily, which includes ERK, p38, and JNK, and the NF-κB pathway are crucial mediators of inflammatory responses. nih.gov In stimulated keratinocytes, the phosphorylation of MAPK members and the nuclear translocation of the NF-κB p65 subunit were significantly increased. Treatment with BDB dose-dependently suppressed these phosphorylation and translocation events. nih.gov This modulation leads to the downregulation of various inflammatory cytokines and chemokines, such as interleukins (IL-6, IL-8, IL-13) and RANTES. nih.gov Another study indicated that BDB activates the Nrf2/HO-1 pathway through the phosphorylation of ERK and Akt, further highlighting its role in cellular signaling. nih.gov

Table 1: Effect of 3-bromo-4,5-dihydroxybenzaldehyde (BDB) on Cellular Signaling Pathways in HaCaT Keratinocytes

| Pathway | Key Molecules | Effect of BDB Treatment | Downstream Consequence | Reference |

|---|---|---|---|---|

| MAPK Signaling | ERK, p38, JNK | Suppression of phosphorylation | Reduced inflammatory response | nih.gov |

| NF-κB Signaling | NF-κB p65, IκBα | Suppression of p65 nuclear translocation and IκBα phosphorylation | Decreased expression of inflammatory mediators | nih.govnih.gov |

| Nrf2/HO-1 Pathway | Nrf2, HO-1, ERK, Akt | Activation via ERK and Akt phosphorylation | Upregulation of cytoprotective enzymes | nih.gov |

Regulation of Intracellular Reactive Oxygen Species (ROS) Production (In Vitro)

This compound and its analogs have been shown to influence the production of intracellular reactive oxygen species (ROS). The related compound BDB has demonstrated the ability to decrease intracellular ROS production in TNF-α/IFN-γ-stimulated HaCaT keratinocytes. nih.gov It also exhibits protective effects against hydrogen peroxide-induced oxidative stress in Vero cells by inhibiting ROS production and subsequent lipid peroxidation and cell death. nih.gov

The mechanism for this antioxidant activity involves the activation of the Nrf2/HO-1 pathway, a key cellular defense against oxidative stress. nih.gov BDB was found to induce the expression and activity of heme oxygenase-1 (HO-1), an enzyme with potent antioxidant and cytoprotective functions. nih.gov This induction was mediated by the activation of ERK and Akt signaling pathways, leading to the nuclear translocation of Nrf2 and its binding to the antioxidant response element in the HO-1 promoter. nih.gov This suggests that the compound can enhance the cell's endogenous antioxidant capacity. nih.gov Some studies also suggest that certain benzaldehyde derivatives can induce oxidative stress in cancer cells, leading to apoptosis.

Table 2: In Vitro Effects of a Related Compound (BDB) on ROS and Antioxidant Enzymes

| Cell Line | Inducing Agent | Effect of BDB | Observed Outcome | Reference |

|---|---|---|---|---|

| HaCaT Keratinocytes | TNF-α/IFN-γ | Dose-dependent decrease in ROS | Increased cell viability | nih.gov |

| Vero Cells | Hydrogen Peroxide (H₂O₂) | Inhibition of ROS production | Inhibited lipid peroxidation and apoptosis | nih.gov |

| HaCaT Keratinocytes | None (basal) | Upregulation of HO-1 mRNA and protein | Enhanced cellular antioxidant defense | nih.gov |

Interactions with Molecular Targets (In Vitro)

The biological activities of this compound are a result of its interactions with various molecular targets. In cancer cell lines, it has been shown to induce apoptosis, with a proposed mechanism involving the activation of caspase pathways. For instance, in MCF-7 breast cancer cells, an IC50 value of 15 µM was reported, with apoptosis being induced via the mitochondrial pathway. Molecular docking studies have suggested that the aldehyde group can form hydrogen bonds with key residues, such as Arg207 in caspase-3.

Furthermore, the compound and its derivatives may interact with proteins involved in cell proliferation and survival. The related compound BDB has been shown to suppress the expression of the pro-apoptotic protein Bax and inhibit the cleavage of caspase-9 and PARP in cells under oxidative stress. nih.gov These interactions underscore the compound's potential to modulate critical cellular life and death decisions.

Patent Landscape and Innovation Trends in 3 Bromo 4 Propoxybenzaldehyde Research

Analysis of Patented Synthetic Routes and Process Improvements

The synthesis of 3-Bromo-4-propoxybenzaldehyde typically proceeds through a two-step process: the bromination of a p-hydroxybenzaldehyde starting material, followed by an etherification step to add the propoxy group. Patent literature reveals a significant focus on improving the efficiency, safety, and yield of the initial bromination step to produce the crucial intermediate, 3-bromo-4-hydroxybenzaldehyde (B1265673).

A Russian patent describes a method for preparing 3-bromo-4-hydroxybenzaldehyde by reacting 4-hydroxybenzaldehyde (B117250) with bromine in the presence of sulfuric acid and hydrogen peroxide. google.com This process reports a high yield of 86-88%. google.com Similarly, a Chinese patent outlines a process starting from 2-bromo-4-methylphenol, which is oxidized in the presence of a catalyst, alkali, and solvents to produce the sodium salt of the product, which is then acidified to yield 3-bromo-4-hydroxybenzaldehyde. google.com This method emphasizes the recyclability of the filtrate to improve product yield. google.com

The subsequent propoxylation step, while less frequently the subject of recent, specific patents for this exact molecule, generally follows established ether synthesis protocols. This reaction typically involves reacting 3-bromo-4-hydroxybenzaldehyde with a propylating agent like 1-bromopropane (B46711) in the presence of a base (e.g., potassium carbonate) and a suitable solvent.

Table 1: Patented Improvements in the Synthesis of 3-Bromo-4-hydroxybenzaldehyde (Precursor to this compound)

| Patent Reference | Starting Material | Key Reagents/Catalysts | Reported Yield | Key Innovation |

| RU2024482C1 google.com | 4-hydroxybenzaldehyde | Bromine, Sulfuric Acid, Hydrogen Peroxide | 86-88% | Use of a bromine/hydrogen peroxide system to improve yield and simplify the process. google.com |

| CN102766030A google.com | 2-bromo-4-methylphenol | Oxygen/Oxygen-enriched air, Catalyst, Alkali | >70% (implied) | Oxidation of a different starting material, allowing for the recycling of unreacted materials. google.com |

Review of Patent Applications for Derivatives and Their Applications

This compound serves as a valuable building block in the synthesis of more complex molecules, a fact reflected in numerous patent applications. These patents often claim novel derivatives and their applications as therapeutic agents.

A significant area of application is in the development of treatments for metabolic and inflammatory diseases. For example, a U.S. patent describes the synthesis of thiazolidinedione derivatives starting from 3-bromo-4-hydroxybenzaldehyde, which is subsequently alkylated to introduce various alkoxy groups, including those that would be formed from this compound. google.com Thiazolidinediones are a class of drugs used to treat type 2 diabetes. The patent outlines the preparation of intermediates like 3-bromo-4-(2-cyclohexylethoxy)benzaldehyde, demonstrating the utility of the core bromo-alkoxy-benzaldehyde structure in creating a library of potential drug candidates. google.com

Another patent application reveals the use of 3-methoxy-4-n-propoxybenzaldehyde, a closely related analog, in the synthesis of Senecio scandens derivatives intended for use as antiviral drugs. patsnap.com The process involves creating a larger molecule by linking the benzaldehyde (B42025) derivative to a cyclohexanecarboxylic acid moiety. patsnap.com This highlights the role of substituted benzaldehydes in generating complex natural product analogs with potential pharmaceutical applications.

The versatility of the aldehyde functional group allows it to be a reactive handle for constructing a wide array of chemical structures, making this compound a key intermediate in the synthesis of compounds for diverse therapeutic areas, including but not limited to, inhibitors of platelet aggregation and treatments for cardiovascular diseases. google.com

Table 2: Examples of Patented Applications of this compound Derivatives

| Patent/Application | Derivative Class | Starting Intermediate | Therapeutic Area/Application |

| US8637558B2 google.com | Thiazolidinediones | 3-bromo-4-hydroxybenzaldehyde | Diabetes, Cardiovascular Disease, Alopecia google.com |

| CN109912396B google.com | (Analogous Synthesis) | 4-fluorobenzaldehyde | Pesticide and medical intermediates google.com |

| WO2012095855A1 google.com | (Analogous Compound) | 3-bromo-4-ethoxybenzaldehyde | Additive in polypropylene (B1209903) (via acetal (B89532) formation) google.com |

| Senecio scandens derivative patent patsnap.com | Chlorogenic acid derivatives | 3-methoxy-4-n-propoxybenzaldehyde | Antiviral drugs patsnap.com |

Emerging Trends in Industrial and Research Scale-Up Patenting

Emerging trends in the patenting of chemical syntheses, including those for compounds like this compound, are heavily influenced by the principles of green chemistry and process efficiency. The goal is to develop methods that are not only high-yielding but also safer, more environmentally friendly, and economically viable for large-scale production.

One clear trend is the move away from hazardous reagents and solvents. For instance, a patent for the synthesis of the related compound 3-bromo-4-fluorobenzaldehyde (B1265969) details a method that avoids using highly toxic bromine or chlorine gas. google.com Instead, it generates the brominating agent in situ from sodium bromide, hydrochloric acid, and sodium hypochlorite, and utilizes ultrasound to facilitate the reaction. google.com This approach reduces risks and simplifies handling.

Furthermore, there is a focus on process simplification and purification. The same patent for 3-bromo-4-fluorobenzaldehyde describes a purification technique of bulk melting crystallization, which can be more efficient for large-scale operations than traditional column chromatography. google.com

Catalyst recovery and reuse is another key trend, as highlighted in patents for related substituted benzaldehydes. epo.org The ability to recover and reuse catalysts after the reaction is complete is a significant factor in the industrial feasibility of a synthetic process, reducing both cost and waste. epo.org While not explicitly detailed for this compound, these overarching trends in the synthesis of similar aromatic aldehydes indicate the direction of innovation for its future industrial-scale production. The emphasis is on creating streamlined, high-yield processes that minimize environmental impact and maximize economic efficiency.

Q & A

Q. What are the standard synthetic routes for 3-bromo-4-propoxybenzaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via bromination of 4-propoxybenzaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of Lewis acid catalysts like FeCl₃ or AlCl₃ . For example, bromination with NBS under controlled temperature (0–25°C) in anhydrous dichloromethane yields ~70–85% product. Key variables include catalyst loading (5–10 mol%) and reaction time (2–6 hours). Side products like dibrominated derivatives can form if stoichiometry exceeds 1:1. Purification involves column chromatography (silica gel, hexane/ethyl acetate) .

| Reagent | Catalyst | Temperature | Yield |

|---|---|---|---|

| Br₂ | FeCl₃ | 25°C | 75% |

| NBS | AlCl₃ | 0°C | 85% |

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) due to skin/eye irritation risks. In case of exposure:

- Eye contact : Flush with water for 10–15 minutes and consult an ophthalmologist .

- Skin contact : Wash with soap/water for 15 minutes; remove contaminated clothing .

- Ingestion : Rinse mouth and seek medical attention. Toxicity data are limited, so treat as a potential hazard .

Q. How is this compound characterized spectroscopically?

- Methodological Answer :

- ¹H-NMR : Aldehyde proton at δ 9.85 (s), aromatic protons between δ 6.87–7.87, and propoxy -OCH₂- at δ 3.95 (t, J=6.5 Hz) .

- FT-IR : C=O stretch at ~1689 cm⁻¹, C-Br at ~550 cm⁻¹, and aromatic C-H at ~3093 cm⁻¹ .

- GC-MS : Molecular ion peak at m/z 243 (M⁺), with fragmentation patterns confirming the bromine and propoxy groups .

Advanced Research Questions

Q. How can conflicting data on the bioactivity of this compound be resolved?

- Methodological Answer : Discrepancies in antimicrobial or anticancer studies (e.g., variable IC₅₀ values) may arise from assay conditions (e.g., bacterial strain variability, solvent effects). Standardize protocols:

- Use consistent pathogen strains (e.g., Staphylococcus aureus FNCC 0091) .

- Include positive controls (e.g., tetracycline) and DMSO solvent controls .

- Validate via dose-response curves and statistical analysis (e.g., ANOVA) .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions of this compound?

- Methodological Answer : The propoxy group directs electrophiles to the ortho/para positions, while bromine deactivates the ring. Computational modeling (DFT) predicts preferential substitution at the 5-position (para to propoxy). Experimental validation using nitration (HNO₃/H₂SO₄) shows 80% 5-nitro derivative formation .

Q. How can computational tools predict the binding affinity of this compound to biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) against caspase-3 (apoptosis-related) identifies hydrogen bonds between the aldehyde group and Arg207. MD simulations (GROMACS) assess stability over 100 ns. Validate predictions with SPR (surface plasmon resonance) to measure binding constants (KD) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.